molecular formula C16H18O B14539242 Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- CAS No. 61994-15-8

Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)-

Cat. No.: B14539242
CAS No.: 61994-15-8
M. Wt: 226.31 g/mol
InChI Key: QSHOZLDDTDFAGY-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- is an organic compound with the molecular formula C16H18O and a molecular weight of 226.321 g/mol . It is a derivative of cyclohexanone, characterized by the presence of a methyl group and a phenyl-propenylidene substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- typically involves the condensation of cyclohexanone with appropriate aldehydes or ketones under basic or acidic conditions. One common method is the aldol condensation reaction, where cyclohexanone reacts with benzaldehyde in the presence of a base such as sodium hydroxide to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Scientific Research Applications

Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or enzymes, altering their activity and leading to various physiological responses .

Comparison with Similar Compounds

Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the methyl and phenyl-propenylidene groups in Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- imparts distinct characteristics that make it valuable for specific research and industrial purposes.

Properties

CAS No.

61994-15-8

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

2-cinnamylidene-6-methylcyclohexan-1-one

InChI

InChI=1S/C16H18O/c1-13-7-5-11-15(16(13)17)12-6-10-14-8-3-2-4-9-14/h2-4,6,8-10,12-13H,5,7,11H2,1H3

InChI Key

QSHOZLDDTDFAGY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=CC=CC2=CC=CC=C2)C1=O

Origin of Product

United States

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